2-Azidoethyl methanesulfonate

Description

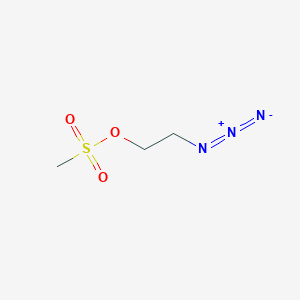

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWGFZSRLNWBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azidoethyl Methanesulfonate

Established Synthetic Pathways for 2-Azidoethyl Methanesulfonate (B1217627)

The traditional syntheses of 2-azidoethyl methanesulfonate are centered around two main strategies: direct azidation followed by mesylation, and nucleophilic substitution to introduce the azide (B81097) group.

Direct Azidation Approaches for this compound Synthesis

Direct azidation methods typically begin with a precursor containing a hydroxyl group, which is first converted to the corresponding azide. This is then followed by mesylation of the remaining hydroxyl group. A common starting material for this approach is 2-bromoethanol (B42945). The synthesis involves the reaction of 2-bromoethanol with sodium azide, often in a solvent like hexamethylphosphorotriamide (HMPT), to yield 2-azidoethanol (B47996). prepchem.com This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to afford the final product, this compound. prepchem.comnih.gov

Another variation of this approach starts with ethylene (B1197577) glycol. One of the hydroxyl groups is selectively mesylated, and the resulting intermediate is then subjected to azidation.

Nucleophilic Substitution Routes for Azide Group Introduction

Nucleophilic substitution provides a versatile route for introducing the azide group. This pathway often involves a starting material that already contains a good leaving group, which is then displaced by an azide salt. For instance, ethylene glycol can be doubly mesylated to form a dimesylate intermediate. Subsequently, a partial and selective nucleophilic substitution of one of the mesylate groups with sodium azide leads to the formation of this compound. This method's success relies on controlling the reaction conditions to favor monosubstitution over disubstitution.

Modified and Optimized Synthetic Procedures for this compound

To enhance the efficiency, yield, and safety of the synthesis, various modifications and optimizations have been developed. These improvements focus on the choice of reagents, catalysts, and reaction conditions.

Utilization of Specific Reagents and Catalysts in this compound Synthesis

The choice of reagents and catalysts can significantly impact the outcome of the synthesis. For the conversion of alcohols to azides, alternatives to the traditional two-step protocol are being explored. While not directly applied to this compound in the provided context, the development of one-pot azidation of alcohols using reagents like triphenylphosphine, iodine, and imidazole (B134444) with sodium azide offers a more direct and efficient alternative to the classical two-step process involving an alkyl halide intermediate. researchgate.net In some syntheses that utilize this compound as a reactant, copper(I) catalysts are employed in subsequent "click chemistry" reactions, highlighting the utility of this compound as a building block.

Optimization of Reaction Conditions for this compound Formation

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. For the mesylation step, the reaction is often carried out at low temperatures (e.g., 0 °C) during the addition of methanesulfonyl chloride to control the exothermic reaction and prevent degradation of the starting materials. prepchem.com The choice of solvent is also critical; solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used. prepchem.comnih.gov For the azidation step, solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are favored for their ability to dissolve the reactants and stabilize the azide ion. The reaction temperature for azidation is often elevated to facilitate the substitution reaction. prepchem.comnih.gov

Scalability Considerations in this compound Synthesis for Research Applications

The scalability of the synthesis of this compound is an important factor for its application in research, where varying quantities of the compound may be required. The synthesis of this compound has been described as scalable and can be accomplished in a few steps from readily available starting materials. osti.govnih.gov For larger-scale preparations, considerations include the safe handling of sodium azide, which is a toxic and potentially explosive reagent. researchgate.net The purification methods, such as distillation under high vacuum or column chromatography, are effective for obtaining high-purity product on a laboratory scale. prepchem.com For syntheses involving polymeric substrates, purification steps like precipitation are employed to isolate the product in high yield. nih.gov The efficiency of the synthesis allows for the production of sufficient quantities for its use as a versatile reagent in applications such as the synthesis of unnatural amino acids and other complex molecules. osti.govnih.gov

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

| 1 | 2-Bromoethanol, Sodium Azide, HMPT, 115°C | 2-Azidoethanol | - | - |

| 2 | 2-Azidoethanol, Mesylchloride, Triethylamine, 0°C to 23°C | This compound | 58.5 | prepchem.com |

| 1 | Ethylene glycol, Methanesulfonyl chloride | Mesylate intermediate | - | Controlled conditions required. |

| 2 | Mesylate intermediate, Sodium azide | This compound | High | Selective substitution. |

Mechanistic Investigations Involving 2 Azidoethyl Methanesulfonate

Reaction Mechanism Studies of Azide (B81097) Group Formation and Reactivity

The synthesis of 2-azidoethyl methanesulfonate (B1217627) is most commonly achieved through a nucleophilic substitution reaction. smolecule.commdpi.com In a typical procedure, 2-azidoethan-1-ol is treated with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). mdpi.com The mechanism involves the deprotonation of the alcohol by the base, forming an alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride and displacing the chloride ion to form the methanesulfonate ester.

Alternatively, the azide group can be introduced via a nucleophilic substitution where an azide salt, like sodium azide, displaces a suitable leaving group, such as a halide or another sulfonate ester, from an ethyl precursor. smolecule.comuni-muenchen.de This reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The azide anion (N₃⁻) acts as the nucleophile, attacking the carbon atom bearing the leaving group. This results in the inversion of stereochemistry at the reaction center, if applicable, and the formation of the C-N bond, yielding the azido (B1232118) compound. smolecule.com

The reactivity of the azide group in 2-azidoethyl methanesulfonate is diverse. smolecule.com It can undergo reduction to form the corresponding primary amine, 2-aminoethyl methanesulfonate, using reducing agents like lithium aluminum hydride. smolecule.com Furthermore, the azide group is a classic 1,3-dipole and readily participates in cycloaddition reactions. smolecule.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole rings, a reaction that is significantly accelerated by copper(I) catalysis. smolecule.comlookchem.com

Mechanistic Role of this compound as an Alkylating Agent

This compound functions as a potent alkylating agent due to the electronic properties of the methanesulfonate (mesylate) group. smolecule.com The mesylate moiety is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms and the inductive effect of the methyl group. This departure of the mesylate anion, [CH₃SO₃]⁻, leaves behind an electrophilic ethyl fragment.

The mechanism of alkylation involves the attack of a nucleophile on one of the carbon atoms of the ethyl group, typically the one directly bonded to the oxygen of the mesylate. This is a classic nucleophilic substitution reaction. Depending on the substrate and reaction conditions, the mechanism can be either SN1 or SN2. However, for primary substrates like the ethyl group in this compound, the SN2 pathway is generally favored. nih.gov

In this SN2 mechanism, the nucleophile directly attacks the electrophilic carbon, leading to a transition state where the nucleophile is forming a new bond while the C-O bond with the mesylate leaving group is breaking. This process results in the transfer of the azidoethyl group to the nucleophile. uni-muenchen.de Methanesulfonate esters are known to alkylate nucleophilic sites in biological macromolecules, such as the nitrogen and oxygen atoms in DNA bases, which is a mechanism of interest in studying genotoxicity and in the development of certain therapeutic agents. smolecule.comnih.govnih.govwikipedia.org

Interaction Dynamics of this compound with Nucleophilic and Electrophilic Species

This compound possesses a dual reactivity profile, containing both a nucleophilic center (the azide group) and an electrophilic center (the ethyl group). smolecule.com This allows it to interact with a wide range of chemical species.

Interaction with Nucleophiles: The electrophilic character of the ethyl group, conferred by the mesylate leaving group, makes it susceptible to attack by various nucleophiles. smolecule.com Research indicates that it can selectively react with soft nucleophiles like thiols (e.g., cysteine residues in proteins) and amines. smolecule.comnih.gov This reactivity is the basis for its use as a chemical probe and for bioconjugation, allowing for the introduction of the azidoethyl moiety onto proteins or other biomolecules. smolecule.combiosynth.com The reaction follows the alkylation mechanism described in section 3.2, where the nucleophile displaces the methanesulfonate group.

Interaction with Electrophiles: The azide group itself is nucleophilic and can react with electrophiles. smolecule.com Its most significant reaction in modern chemical synthesis is the 1,3-dipolar cycloaddition with alkynes, which are considered electrophilic partners in this context. smolecule.com This "click chemistry" reaction, particularly the copper-catalyzed variant (CuAAC), is highly efficient and regioselective, forming a stable 1,4-disubstituted triazole ring. smolecule.comresearchgate.net This specific reactivity allows for the precise and robust linking of the this compound-derived fragment to molecules containing an alkyne group. vulcanchem.com

The compound's bifunctional nature allows for sequential reactions. For example, it can first act as an alkylating agent to attach the azidoethyl group to a nucleophilic substrate, and the newly introduced azide can then be used in a subsequent cycloaddition reaction with an alkyne-containing molecule. smolecule.combiosynth.com

Mechanistic Aspects of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. researchgate.netmdpi.com Derivatives of this compound are excellent substrates for this reaction. vulcanchem.com The currently accepted mechanism involves a catalytic cycle with dinuclear copper intermediates, which is a significant evolution from earlier proposals of a mononuclear pathway. researchgate.netnih.gov

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. researchgate.net This step is facilitated by the copper catalyst, which lowers the pKa of the terminal alkyne proton. researchgate.net Subsequently, the azide (such as a derivative of this compound) coordinates to a copper center. The key step is the cycloaddition itself, which occurs within the coordination sphere of the copper complex, leading to a six-membered copper(III)-triazolide intermediate. nih.gov This intermediate then undergoes protonolysis to release the triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue. researchgate.net

The efficiency of the CuAAC reaction is profoundly influenced by the catalyst system, particularly the ligands used to stabilize the copper(I) oxidation state and modulate its reactivity. nih.govbeilstein-journals.org While simple copper(I) salts or combinations of Cu(II) salts with a reducing agent (e.g., CuSO₄ and sodium ascorbate) can catalyze the reaction, the addition of specific ligands can accelerate the process by factors of up to several thousand. nih.govbeilstein-journals.org

Ligands play several crucial roles:

Stabilization of Cu(I): They prevent the disproportionation of Cu(I) into Cu(0) and Cu(II) and protect it from oxidation, which is especially important in aqueous and aerobic environments. beilstein-journals.org

Acceleration of Catalysis: Ligands can facilitate the formation of the key copper-acetylide intermediate and promote the subsequent cycloaddition. nih.gov

Solubilization: They can increase the solubility of the copper catalyst in various organic or aqueous solvent systems. beilstein-journals.org

A variety of ligand classes have been developed and studied. Tris(triazolylmethyl)amine (TBTA) and its derivatives, such as the more water-soluble THPTA, are highly effective. mdpi.comnih.gov Tris(benzimidazolylmethyl)amine ligands have also been shown to be superior catalysts, especially at low catalyst loadings. nih.govbeilstein-journals.org Other effective ligand families include derivatives of 2,2′-bipyridine and 1,10-phenanthroline. mdpi.combeilstein-journals.org The choice of ligand can be critical, as some may be inhibitory when used in excess relative to copper. nih.govbeilstein-journals.org

Below is an interactive table summarizing the effects of various ligands on CuAAC reactions.

| Ligand Class | Example Ligand(s) | Key Mechanistic Effects | Typical Conditions |

| Tris(triazolylmethyl)amines | TBTA, THPTA, BTTES | Stabilizes Cu(I) oxidation state, accelerates reaction rate, THPTA and BTTES offer improved water solubility and biocompatibility. mdpi.comnih.govbeilstein-journals.org | Aqueous/organic mixtures, biological systems. |

| Tris(heterocyclemethyl)amines | Tris(benzimidazolylmethyl)amines | Superior acceleration at low catalyst loading (<50 µM), can be inhibitory in excess. nih.govbeilstein-journals.org | Often used in organic solvents or mixed aqueous systems. |

| Bipyridine/Phenanthroline | 2,2′-Bipyridine, 1,10-Phenanthroline | Accelerate the reaction, but can be inhibitory in excess. mdpi.combeilstein-journals.org | Commonly used with CuSO₄/ascorbate systems. |

| Phosphines | Triphenylphosphine (PPh₃) | Acts as both a ligand to solubilize copper in organic media and as a reducing agent for Cu(II) precursors. beilstein-journals.org | Organic solvents like toluene. |

| Chelating Azides | 2-(2-azidoethyl)pyridine | The azide substrate itself contains a chelating group that complexes copper, accelerating the reaction without external ligands. mdpi.comnih.gov | Can be used with simple copper salts. |

The outcome, rate, and selectivity of the CuAAC reaction are highly dependent on the specific reaction conditions employed.

Solvent: The choice of solvent can significantly alter reaction kinetics. For instance, some ligand-copper systems exhibit different rate orders depending on the solvent. A reaction may be third-order in catalyst in 80% DMSO but first-order in 90% water, suggesting that solvent coordination to the copper center is a key mechanistic feature. nih.gov The use of protic solvents like water can facilitate the deprotonation of the alkyne, which is often a rate-determining step. beilstein-journals.org

Temperature: Increasing the temperature generally increases the reaction rate. For example, a reaction with a low catalyst loading (25-50 ppm) might require 48 hours at room temperature but can reach near completion in 24 hours at a moderately elevated temperature (e.g., 50°C). csic.es

Catalyst and Ligand Concentration: The ratio of ligand to copper ([L]:[Cu]) is critical. For many systems, a 1:1 or 2:1 ratio is optimal. nih.gov However, some ligands, particularly bidentate ones like bipyridine, can become inhibitory at higher concentrations relative to copper, as they may form catalytically inactive complexes. nih.govbeilstein-journals.org In contrast, certain tripodal ligands remain effective even in large excess. nih.gov Reducing the catalyst loading is often desirable, and highly active systems can function effectively at parts-per-million (ppm) levels, especially under neat (solvent-free) conditions. csic.es

Presence of a Base: In some protocols, particularly in aprotic solvents, the addition of a non-nucleophilic base can be beneficial. The base assists in the deprotonation of the terminal alkyne to form the crucial copper-acetylide intermediate, thereby accelerating the reaction. beilstein-journals.org

These parameters must be carefully optimized to ensure high yield, regioselectivity for the 1,4-isomer, and minimal side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling). nih.govbeilstein-journals.org

Applications in Organic Synthesis and Functionalization Chemistry

2-Azidoethyl Methanesulfonate (B1217627) as a Versatile Reagent for Azido (B1232118) Group Introduction

The primary utility of 2-azidoethyl methanesulfonate lies in its capacity to introduce the azido (-N₃) functional group into a variety of organic molecules. The methanesulfonate group is an excellent leaving group, readily displaced by nucleophiles. This property allows for the straightforward attachment of the 2-azidoethyl moiety to molecules containing suitable nucleophilic sites, such as alcohols, amines, and thiols.

This introduction of the azide (B81097) group is a critical step in many synthetic pathways. The azide itself can then be further transformed, for example, through reduction to a primary amine, providing a route to complex nitrogen-containing compounds. One notable application is in the synthesis of azido-functionalized morpholine (B109124) derivatives, where this compound serves as a key intermediate. This modular approach allows for the efficient construction of molecules with desired functionalities.

Role of this compound in Click Chemistry Frameworks

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.orgacs.org The azide group introduced by this compound is a key participant in one of the most prominent click reactions: the azide-alkyne cycloaddition. This has positioned this compound as a central reagent in the construction of complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications of this compound Derivatives.nih.govrsc.orgresearchgate.netcsic.es

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgnih.gov Derivatives of this compound are extensively used as the azide component in this powerful reaction. benicewiczgroup.com The reaction's reliability and broad functional group tolerance have made it a cornerstone of modern chemical synthesis. rsc.orgresearchgate.netmdpi.com

The CuAAC reaction, utilizing derivatives of this compound, provides a direct and efficient pathway to a wide array of 1,2,3-triazole derivatives. nih.govpharmainfo.inorganic-chemistry.orgnih.gov These heterocyclic compounds are of significant interest due to their presence in many biologically active molecules and functional materials. nih.goviyte.edu.tr The synthesis typically involves reacting an alkyne with a molecule that has been functionalized with the 2-azidoethyl group derived from this compound. The resulting triazole ring serves as a stable and robust linker, connecting different molecular fragments. journals.co.za

| Reactant 1 (derived from this compound) | Reactant 2 (Alkyne) | Catalyst System | Product |

| Molecule with a pendant 2-azidoethyl group | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole derivative |

Table 1: Generalized Scheme for 1,2,3-Triazole Synthesis via CuAAC

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is greatly facilitated by the use of this compound. gap-map.org By incorporating the 2-azidoethyl group into various molecular scaffolds, chemists can create a library of "clickable" building blocks. These can then be readily joined together with other alkyne-containing modules via the CuAAC reaction. This "plug-and-play" approach allows for the rapid and efficient construction of complex and diverse molecular architectures, a strategy widely employed in drug discovery and materials science.

The CuAAC reaction is a powerful tool for the synthesis and modification of polymers. mdpi.comnih.gov 2-Azidoethyl methacrylate (B99206) (AZEMA), a monomer derived from this compound, can be polymerized to create polymers with pendant azide groups. benicewiczgroup.comzju.edu.cn These azide-functionalized polymers can then be readily modified by "clicking" on various alkyne-containing molecules, allowing for the introduction of a wide range of functionalities. This method is used to create graft copolymers, functionalized surfaces, and hydrogels with precisely controlled properties. nih.govnih.gov For instance, poly(2-hydroxyethyl methacrylate) (PHEMA) can be modified with azide groups and subsequently cross-linked using bifunctional alkynes to form hydrogel networks. nih.gov

| Polymer Backbone | Click Reaction | Functionalization/Cross-linking | Resulting Polymeric Structure |

| Poly(2-azidoethyl methacrylate) | CuAAC with alkyne-functionalized molecules | Side-chain functionalization | Functionalized linear or graft copolymers |

| Azide-modified Poly(hydroxyethylmethacrylate) | CuAAC with di-alkynes | Cross-linking | Hydrogel network |

Table 2: Examples of Functional Polymeric Structures via Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications of this compound Derivatives.magtech.com.cnnih.govresearchgate.net

While CuAAC is highly effective, the copper catalyst can be toxic to living systems, limiting its in vivo applications. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. nih.gov Derivatives of this compound are used to introduce the azide functionality onto biomolecules or other substrates, which can then be selectively labeled or modified using SPAAC. nih.gov This bioorthogonal reaction has become a vital tool in chemical biology for studying biological processes in their native environment. nih.goviris-biotech.de

Derivatization and Functional Group Interconversion Strategies Involving this compound

This compound serves as a valuable tool for introducing the azidoethyl group into various molecules. This functional group can then be further transformed, providing a versatile platform for creating complex molecular architectures.

Alkylation Reactions Utilizing 2-Azidoethyl Mesylate

This compound is an effective alkylating agent for a variety of nucleophiles, including amines, phenols, and thiols. The mesylate group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the 2-azidoethyl moiety.

Alkylation of amines with this compound provides a pathway to N-azidoethylated compounds. uni-muenchen.demasterorganicchemistry.com These reactions are typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct. uni-muenchen.de However, the direct alkylation of primary amines can sometimes lead to overalkylation, yielding tertiary or even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the secondary amine product. google.com To circumvent this, alternative strategies such as reductive amination or the use of protecting groups are often employed. masterorganicchemistry.comgoogle.com Another approach involves using a large excess of the primary amine to favor mono-alkylation. The use of milder bases like cesium carbonate can also be advantageous when other functional groups in the reactants are sensitive to stronger bases. google.com

Phenols can also be alkylated with this compound to form the corresponding aryl azidoethyl ethers. google.comdoi.orgppor.az These reactions often require a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of solvent and reaction conditions can influence the efficiency of the alkylation process.

Similarly, thiols can be S-alkylated using this compound to produce azidoethyl thioethers. jmaterenvironsci.com These reactions are typically performed in the presence of a base to convert the thiol into a more reactive thiolate anion. jmaterenvironsci.com Green chemistry approaches for thiol alkylation have explored the use of aqueous media and various catalytic systems to promote the reaction under milder conditions. jmaterenvironsci.com

Table 1: Examples of Alkylation Reactions with this compound

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amine | N-(2-azidoethyl)amine | Base (e.g., K2CO3), Solvent (e.g., DMF) | uni-muenchen.de |

| Phenol | Aryl 2-azidoethyl ether | Base, Solvent | google.comdoi.orgppor.az |

| Thiol | 2-Azidoethyl thioether | Base, Solvent | jmaterenvironsci.com |

Formation of Azide-Bearing Scaffolds and Heterocycles

The azide functionality introduced by this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.commdpi.com The azide group can participate in a variety of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction, to form 1,2,3-triazoles. uni-muenchen.de

This strategy has been employed in the synthesis of N-azidoethyl azoles. uni-muenchen.de In this approach, various azoles, such as pyrazole, imidazole (B134444), and triazole, are N-alkylated with this compound. The resulting azidoethyl-substituted azoles can then serve as ligands for the synthesis of energetic coordination compounds. uni-muenchen.de A standardized reaction protocol often involves using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). uni-muenchen.de

Furthermore, the azide group can be used to construct other heterocyclic systems through various intramolecular and intermolecular reactions. mdpi.combeilstein-journals.org The reactivity of the azide allows for the formation of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. mdpi.com

Table 2: Synthesis of Azide-Bearing Heterocycles

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Unsubstituted Azoles (pyrazole, imidazole, triazole) | This compound | N-(2-azidoethyl)azoles | N-Alkylation | uni-muenchen.de |

| N-(2-azidoethyl)azoles | Alkynes | 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | uni-muenchen.de |

Synthesis of Azido-Functionalized Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The introduction of azide functionalities onto the surface of dendrimers allows for their further modification using click chemistry. mdpi.comresearchgate.netmdpi-res.com this compound can be used as a building block in the divergent synthesis of dendrimers to introduce these azide terminal groups. mdpi.comresearchgate.net

In a typical synthetic strategy, a core molecule is reacted with a building block containing both a functional group for attachment to the core and a protected or precursor form of the azide. mdpi.comresearchgate.netmdpi-res.com For instance, a building block could be prepared by reacting 2-azidoethanol (B47996) with a suitable carboxylic acid derivative. mdpi.commdpi-res.com After deprotection, the azide-terminated branches can be grown generation by generation. The terminal azide groups on the dendrimer surface can then be readily reacted with alkyne-containing molecules via CuAAC to attach various functionalities, such as targeting ligands, imaging agents, or therapeutic molecules. mdpi.comresearchgate.nettcichemicals.com This approach provides a powerful method for creating multifunctional and precisely engineered dendritic architectures. mdpi.comresearchgate.netmdpi-res.com

Applications in Chemical Biology and Bioconjugation

Site-Selective Protein Labeling and Modification Using 2-Azidoethyl Methanesulfonate (B1217627) Derivatives

Derivatives synthesized from 2-Azidoethyl methanesulfonate, most notably azido-functionalized unnatural amino acids, are instrumental in achieving site-selective labeling of proteins. nih.govkaist.ac.krkoreascience.kr This precision is accomplished by genetically encoding the UAA at a specific position within a protein's amino acid sequence. nih.govacs.org This technique, known as non-canonical amino acid incorporation, utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to insert the UAA in response to a specific codon, often an amber stop codon (TAG), during protein translation. rsc.orgnih.gov

Once incorporated, the azide (B81097) group, introduced via the 2-azidoethyl moiety, serves as a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems but can be selectively reacted with a partner molecule, typically an alkyne, through "click chemistry." nih.govacs.orgnih.gov This highly efficient and specific reaction allows for the attachment of a wide array of probes, such as fluorophores or affinity tags, to a predetermined site on the protein of interest. nih.govnih.gov This site-specificity overcomes the limitations of traditional protein labeling methods that often target naturally occurring amino acids like lysine (B10760008) or cysteine, which can lead to heterogeneous products and potential disruption of protein function. nih.govkoreascience.kr

Bioconjugation Strategies for Biomolecules with this compound

The azido (B1232118) group, readily installed using this compound-derived reagents, is central to modern bioconjugation strategies. acs.org These strategies leverage the power of bioorthogonal chemistry to link biomolecules with other molecules of interest, creating powerful tools for research.

Conjugation to Proteins and Antibodies for Research Probes

The site-specific incorporation of an azido-UAA into a protein or antibody allows for its precise conjugation to a variety of molecular probes. jove.com For instance, a protein containing an azido-UAA can be reacted with an alkyne-functionalized fluorophore to create a fluorescently labeled protein for imaging studies. nih.govnih.gov Similarly, conjugation to biotin-alkyne facilitates affinity purification and detection.

This methodology has been successfully applied to create precisely labeled antibodies. By incorporating an azido-UAA into a specific site on an antibody fragment, researchers can attach probes without interfering with the antigen-binding site, a common problem with random labeling techniques. jove.com This leads to the generation of homogeneous antibody conjugates with well-defined stoichiometry and preserved biological activity, which are invaluable as research probes for immunoassays and cellular imaging. jove.comnih.gov

Unnatural Amino Acid (UAA) Incorporation and Derivatization Utilizing this compound

This compound is a key building block for the synthesis of specific types of UAAs that contain a flexible azido-linker. These UAAs are then used to imbue proteins with novel chemical functionalities.

Synthesis of Azido-Unnatural Amino Acids (e.g., 4-(2-azidoethoxy)-L-phenylalanine, AePhe)

One of the most prominent UAAs synthesized using a precursor derived from this compound is 4-(2-azidoethoxy)-L-phenylalanine (AePhe). The synthesis typically involves the reaction of a protected L-tyrosine derivative, such as Boc-L-tyrosine, with an activated form of 2-azidoethanol (B47996), like 2-azidoethyl tosylate, which can be prepared from 2-azidoethanol and tosyl chloride. This compound can be used as a functional equivalent for this alkylation step. The reaction proceeds via a Williamson ether synthesis, where the phenoxide of tyrosine displaces the methanesulfonate or tosylate group to form the ether linkage. Subsequent deprotection steps yield the final AePhe amino acid. rsc.orgnih.gov

| Step | Reactants | Key Transformation | Product |

| 1 | L-Tyrosine | Protection of the amino group (e.g., with Boc anhydride) | Boc-L-tyrosine |

| 2 | Boc-L-tyrosine, this compound (or tosylate), Base | Williamson ether synthesis | Boc-protected AePhe |

| 3 | Boc-protected AePhe | Deprotection of the Boc group | 4-(2-azidoethoxy)-L-phenylalanine (AePhe) |

Role of Azido-UAAs as Vibrational Reporters in Biological Systems

Beyond their role in bioconjugation, azido-UAAs like AePhe serve as powerful vibrational reporters for studying protein structure and dynamics using infrared (IR) spectroscopy. rsc.orgnih.gov The azide group possesses a strong, sharp asymmetric stretching vibration that appears in a region of the IR spectrum with minimal background from the rest of the protein. rsc.org

The precise frequency of this azide vibration is highly sensitive to its local environment, including factors like solvent exposure, hydration, and the formation of hydrogen bonds. rsc.orgnih.gov By incorporating an azido-UAA at a specific site, researchers can obtain detailed information about the local environment at that position within the protein. For example, changes in the IR spectrum of the azide probe can reveal conformational changes in the protein upon ligand binding or protein-protein interaction. AePhe, with its flexible linker, allows the azide probe to sample various local environments, providing nuanced information about the protein's surface and hydration dynamics. rsc.orgnih.gov

| Unnatural Amino Acid | Key Feature | Application as Vibrational Reporter |

| 4-(2-azidoethoxy)-L-phenylalanine (AePhe) | Flexible azidoethyl linker | Probing local protein environments and hydration |

| 4-azido-L-phenylalanine (pAzF) | Azide directly on the phenyl ring | Studying solvent accessibility and electric fields |

| 4-azidomethyl-L-phenylalanine | Azide separated by a methylene (B1212753) group | Reporting on local environments with different spacing |

Enabling Bioconjugation within Protein Structures

The site-specific modification of proteins is crucial for a wide range of applications, including the development of antibody-drug conjugates, the study of protein-protein interactions, and the immobilization of enzymes. The introduction of an azide handle onto a protein allows for the subsequent attachment of various probes, tags, or other molecules of interest through click chemistry.

While the primary and most established method for incorporating azide groups into protein structures involves the genetic encoding and ribosomal incorporation of unnatural amino acids containing azide functionalities (e.g., p-azido-L-phenylalanine or L-azidohomoalanine), the direct post-translational modification of natural amino acid residues with an azide-containing reagent is an alternative strategy. In principle, an alkylating agent like this compound could react with nucleophilic amino acid side chains, such as the thiol group of cysteine or the amine group of lysine, to install a 2-azidoethyl group.

However, a review of the scientific literature does not readily provide specific examples of this compound being used as a direct alkylating agent for the post-translational introduction of azide groups onto native proteins for bioconjugation. The predominant methods for achieving azide-functionalized proteins rely on the incorporation of azide-bearing non-canonical amino acids during protein synthesis. This approach offers precise control over the location of the azide handle by mutating a specific codon to one that encodes the unnatural amino acid. Once incorporated, these azide-functionalized proteins are ready for bioorthogonal conjugation reactions.

Applications in Glycobiology and Glycoconjugate Synthesis

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), has been significantly advanced by the use of bioorthogonal chemistry. This compound and its derivatives, particularly 2-azidoethanol, are valuable precursors for the synthesis of azido-functionalized sugars and glycoconjugates. These modified glycans can be used to probe and visualize glycan trafficking, identify glycosylated proteins, and synthesize complex glycoconjugates for therapeutic and diagnostic purposes.

A notable application is in the chemoenzymatic synthesis of complex glycans, such as gangliosides. In a large-scale synthesis effort, 2-azidoethyl glycosides were used as key starting materials for the enzymatic elongation by various glycosyltransferases. nih.gov This strategy allowed for the high-yield, gram-scale production of several important ganglio-oligosaccharide structures. The 2-azidoethyl group at the reducing end of these oligosaccharides serves as a versatile handle for their subsequent conjugation to lipids, proteins, or surfaces to create tools for studying ganglioside biology. nih.gov

The general strategy involves the chemical synthesis of a simple glycoside bearing the 2-azidoethyl group, which then acts as an acceptor substrate for a series of enzymatic reactions. Each enzyme specifically adds the next sugar residue, allowing for the controlled and stereoselective construction of the complex oligosaccharide.

Table 1: Chemoenzymatic Synthesis of 2-Azidoethyl-Ganglio-Oligosaccharides

| Target Ganglio-Oligosaccharide | Starting 2-Azidoethyl Glycoside | Key Enzymes Used |

| GD3 | 2-Azidoethyl-β-D-Galp-(1→4)-β-D-Glcp | α-(2→3/8)-Sialyltransferase (Cst-II) |

| GT3 | 2-Azidoethyl-GD3 | α-(2→8)-Sialyltransferase (Cst-II) |

| GM2 | 2-Azidoethyl-GM3 | β-(1→4)-N-Acetylgalactosaminyltransferase (CgtA) |

| GD2 | 2-Azidoethyl-GD3 | β-(1→4)-N-Acetylgalactosaminyltransferase (CgtA) |

| GT2 | 2-Azidoethyl-GT3 | β-(1→4)-N-Acetylgalactosaminyltransferase (CgtA) |

| GM1 | 2-Azidoethyl-GM2 | β-(1→3)-Galactosyltransferase (CgtB) |

| GD1a | 2-Azidoethyl-GM1 | α-(2→3)-Sialyltransferase (ST3Gal I) |

This table is based on the research findings on the chemoenzymatic synthesis of ganglio-oligosaccharides, where 2-azidoethyl glycosides served as the foundational acceptors for enzymatic elongation. nih.gov

This chemoenzymatic approach, initiated with a 2-azidoethyl-functionalized precursor, provides access to a library of complex glycans that are otherwise difficult to obtain. These azido-glycans are invaluable tools for glycobiology, enabling researchers to construct custom microarrays for studying carbohydrate-binding proteins, develop targeted drug delivery systems, and investigate the roles of specific glycans in cellular recognition and signaling events.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Therapeutic Agents Utilizing 2-Azidoethyl Methanesulfonate (B1217627) Scaffolds

The unique structural features of 2-Azidoethyl methanesulfonate make it an attractive starting material for the synthesis of various therapeutic agents. The azide (B81097) group serves as a versatile precursor for the introduction of nitrogen-containing heterocycles via click chemistry, while the methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of diverse functionalities.

Development of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors have garnered significant attention as a promising class of anticancer agents. nih.gov The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes. A click-chemistry-based approach has been successfully employed for the synthesis of novel HDAC inhibitors. nih.gov This strategy involves the reaction of alkyne-containing cap groups with azido-functionalized linkers and zinc-binding groups. While not explicitly detailing the use of this compound, the methodologies presented in such studies are directly applicable. For instance, the azide group of this compound can be readily reacted with an alkyne-bearing cap group, and the methanesulfonate can be displaced by a zinc-binding moiety like a hydroxamic acid to generate potent HDAC inhibitors.

A study focused on a click-chemistry approach for synthesizing HDAC inhibitors utilized various azido (B1232118) precursors to create a library of potential drug candidates. nih.gov One of the lead compounds from this study, 5g (NSC746457) , demonstrated a significant inhibitory effect on HDAC1 with an IC50 value of 104 ± 30 nM and exhibited potent cytotoxicity against a panel of human cancer cell lines, with GI50 values ranging from 3.92 μM to 10 nM. nih.gov This highlights the potential of utilizing azide-containing building blocks in the generation of effective HDAC inhibitors.

| Compound | Target | IC50 (nM) | Cancer Cell Line GI50 Range (μM) |

| 5g (NSC746457) | HDAC1 | 104 ± 30 | 3.92 - 0.01 |

Exploration in Antimicrobial and Antiparasitic Agent Discovery

The chemical reactivity of this compound also lends itself to the development of antimicrobial and antiparasitic agents. The azide group can be transformed into a triazole ring, a common scaffold in many biologically active compounds. This transformation can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The resulting triazole derivatives can be further functionalized to optimize their antimicrobial or antiparasitic activity.

While direct examples of this compound in the synthesis of such agents are not prevalent in the readily available literature, the principles of using azide-containing building blocks are well-established. For instance, the synthesis of various heterocyclic compounds with known antimicrobial properties often involves the use of azido precursors. The methanesulfonate group of this compound provides an additional site for modification, allowing for the introduction of moieties that can enhance potency or modulate pharmacokinetic properties.

Investigation in Anticancer Therapeutics

Beyond its application in HDAC inhibitors, the this compound scaffold is being investigated for the development of other classes of anticancer agents. The azide functionality can be utilized to conjugate the scaffold to various targeting ligands or cytotoxic payloads. The click chemistry reaction allows for the efficient and specific attachment of molecules such as peptides, antibodies, or small molecule drugs, leading to the creation of targeted anticancer therapies. nih.gov

The development of triazole-containing compounds through click chemistry has been a fruitful area of anticancer drug discovery. nih.gov The resulting 1,2,3-triazole ring is not merely a linker but can actively participate in binding to biological targets. The stability of the triazole ring under physiological conditions makes it an ideal component of drug molecules. nih.gov The versatility of the azide-alkyne cycloaddition allows for the rapid synthesis of a diverse library of compounds for screening, accelerating the discovery of new anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Development

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. longdom.orgdrugdesign.org By systematically modifying the structure of a lead compound and evaluating the corresponding changes in biological activity, medicinal chemists can identify the key chemical features responsible for its therapeutic effect. The bifunctional nature of this compound provides an excellent platform for conducting SAR studies.

Derivatives can be synthesized by modifying either the azide or the methanesulfonate group, or both. For example, a series of analogs can be generated by reacting the azide with a variety of alkynes to produce different triazole-based compounds. Similarly, the methanesulfonate group can be displaced by a range of nucleophiles to introduce diverse substituents. The biological activity of these analogs can then be assessed to determine how different structural modifications influence potency, selectivity, and other pharmacological properties. This systematic approach allows for the rational design of more effective and safer drugs. longdom.org

Development of Targeted Drug Delivery Systems Employing this compound

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.govnih.gov this compound can serve as a valuable linker molecule in the construction of targeted drug delivery systems. nih.gov Its azide group can be used to attach a targeting moiety, such as an antibody or a peptide that specifically recognizes cancer cells, through a stable triazole linkage formed via click chemistry.

The methanesulfonate group, on the other hand, can be utilized to attach the drug payload. The nature of the linkage between the linker and the drug is crucial for the successful delivery and release of the therapeutic agent. In some designs, the methanesulfonate may be part of a cleavable linker that is stable in the bloodstream but is selectively cleaved at the target site, for example, by specific enzymes or the acidic microenvironment of tumors, to release the active drug. nih.govunimi.it

Strategies for In Situ Synthesis of Pharmaceutical Agents via Bioorthogonal Reactions

A cutting-edge application of this compound lies in the realm of in situ drug synthesis using bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group of this compound is a key player in one of the most widely used bioorthogonal reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC).

In this strategy, a non-toxic precursor molecule containing the this compound moiety could be administered. A second, non-toxic molecule containing a strained alkyne (such as a cyclooctyne) could be targeted to a specific disease site. When the two molecules come into proximity at the target site, they undergo a rapid and specific bioorthogonal reaction to form the active drug in situ. nih.gov This approach offers unprecedented control over the spatial and temporal delivery of therapeutics, potentially revolutionizing the treatment of various diseases. thieme-connect.de The "click-to-release" strategy is a related concept where the bioorthogonal reaction triggers the cleavage of a linker and the release of a pre-loaded drug. thieme-connect.de

Prodrug and Controlled Release Formulations Derived from this compound

Extensive research into the applications of this compound in the development of prodrug and controlled-release formulations has not yielded specific examples of its direct utilization in publicly available scientific literature. While the structural motifs present in this compound—the azidoethyl group and the methanesulfonate group—are of significant interest in medicinal chemistry and drug delivery, information regarding their combined use in the form of this specific compound for these applications is not documented in the reviewed sources.

The scientific community has explored the use of azido groups in the context of bioorthogonal chemistry for targeted drug delivery. This strategy often involves the incorporation of an azide moiety into a drug molecule, allowing for a specific chemical reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), to occur at a target site. This approach enables the selective release or activation of a therapeutic agent. For instance, prodrugs of the antiviral drug zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT), which contains an azido group, have been synthesized to improve its therapeutic profile.

Similarly, sulfonate esters, including methanesulfonates, have been investigated as linkers in prodrug design. The stability of the sulfonate ester bond can be modulated to control the rate of drug release. For example, sulfonylethyl-containing phosphotriesters of zidovudine have been synthesized as potential anticancer prodrugs that release the active drug via a nonenzymatic β-elimination mechanism.

However, a direct link between this compound and its application as a building block for creating prodrugs or controlled-release systems is not established in the current body of scientific literature. Further research would be necessary to explore the potential of this specific compound in the field of drug delivery.

Analytical and Spectroscopic Characterization in Research Involving 2 Azidoethyl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-Azidoethyl methanesulfonate (B1217627). By analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous evidence of the compound's connectivity. libretexts.org

The expected ¹H NMR spectrum of 2-Azidoethyl methanesulfonate would feature three distinct signals. The methyl (CH₃) protons of the methanesulfonate group are expected to appear as a sharp singlet, typically in the range of δ 3.0-3.2 ppm. The two methylene (B1212753) groups (-OCH₂CH₂N₃) form an A₂B₂ system and are anticipated to appear as two triplets. The methylene group directly attached to the electronegative methanesulfonate oxygen (-OCH₂-) would be deshielded, appearing further downfield (around δ 4.4 ppm), while the methylene group adjacent to the azide (B81097) group (-CH₂N₃) would appear slightly upfield (around δ 3.6 ppm).

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group (CH₃SO₃-) is expected at approximately δ 38 ppm. The methylene carbon bonded to the azide group (-CH₂N₃) would likely resonate around δ 50 ppm, and the methylene carbon bonded to the oxygen atom (-OCH₂-) would be found further downfield, near δ 68 ppm. These predicted shifts are based on the analysis of structurally similar compounds containing sulfonate and azide functionalities. For instance, in related azido (B1232118) compounds with sulfonate esters, the carbons adjacent to the azide and sulfonate groups show distinct and predictable chemical shifts. researchgate.net

Beyond static structural elucidation, NMR spectroscopy is a powerful method for gaining mechanistic insights into reactions involving this compound. uobasrah.edu.iq Techniques such as in situ reaction monitoring allow researchers to track the consumption of reactants and the formation of products in real-time. d-nb.info This provides valuable kinetic data and can help identify transient intermediates, thereby illuminating the step-by-step pathway of a chemical transformation. uobasrah.edu.iq

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | CH₃SO₃- | ~3.1 | Singlet |

| -OCH₂- | ~4.4 | Triplet | |

| -CH₂N₃ | ~3.6 | Triplet | |

| ¹³C NMR | CH₃SO₃- | ~38 | - |

| -OCH₂- | ~68 | - | |

| -CH₂N₃ | ~50 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis and Environmental Sensitivity Studies

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The spectrum is characterized by strong, distinct absorption bands corresponding to the vibrational modes of the azide and methanesulfonate moieties.

The most prominent feature in the IR spectrum is the very strong, sharp absorption band arising from the asymmetric stretching vibration of the azide group (N=N⁺=N⁻). This peak typically appears in the region of 2100-2120 cm⁻¹. researchgate.net Its high intensity and characteristic position make it an excellent diagnostic marker for the presence of the azide functionality.

The methanesulfonate group gives rise to several characteristic absorptions. Strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Additionally, absorptions for the S-O and C-S stretching vibrations can be found in the fingerprint region, typically near 985 cm⁻¹ and 772 cm⁻¹, respectively. hmdb.ca The C-H stretching and bending vibrations from the methyl and methylene groups are also present in their usual regions (2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2120 | Very Strong, Sharp |

| Sulfonate (S=O) | Asymmetric Stretch | ~1350 | Strong |

| Symmetric Stretch | ~1175 | Strong | |

| Sulfonate (S-O) | Stretch | ~985 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

Furthermore, the azide vibrational probe is known to be sensitive to its local electrostatic environment. openaccessjournals.com Studies have shown that the frequency of the azide asymmetric stretch can shift depending on the polarity and hydrogen-bonding capability of the surrounding medium. smolecule.com For instance, when an azide-derivatized molecule is dissolved in a protic solvent like water, the absorption frequency often experiences a blueshift (a shift to higher wavenumbers). smolecule.com This sensitivity allows IR spectroscopy to be used in more advanced studies to probe the local environment of the molecule, for example, when it is attached to a protein or other biomolecule. biosynth.com

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and assessing its purity. The compound has a molecular formula of C₃H₇N₃O₃S and a calculated molecular weight of approximately 165.17 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) peak would be expected at a mass-to-charge ratio (m/z) of 165.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk A common and diagnostic fragmentation pathway for organic azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 amu. researchgate.net This would result in a significant fragment ion at m/z 137.

Other plausible fragmentation pathways involve the cleavage of the sulfonate ester bonds. Cleavage of the C-O bond could lead to the formation of an azidoethyl cation ([C₂H₄N₃]⁺) at m/z 70 or a methanesulfonate radical, while cleavage of the S-O bond could produce a methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79. The observation of these specific fragments helps to piece together the molecular structure and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, providing definitive proof of the chemical formula.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 165 | [C₃H₇N₃O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₃H₇O₃S]⁺˙ | Loss of N₂ |

| 79 | [CH₃SO₂]⁺ | Cleavage of S-O bond |

| 70 | [C₂H₄N₃]⁺ | Cleavage of C-O bond |

X-ray Crystallography for Definitive Molecular Structure Determination of Derivatives

While a crystal structure for this compound itself may not be readily available, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for its derivatives. This technique provides unequivocal information on bond lengths, bond angles, and conformational arrangements within the crystal lattice.

The structural analysis of derivatives containing the key components of this compound has been reported. For example, the crystal structures of various azidoethyl-substituted heterocyclic compounds have been determined. d-nb.info In the structure of 1-(2-azidoethyl)-5-nitraminotetrazole, X-ray analysis provides exact measurements for the C-N and N-N bond lengths within the azidoethyl group, as well as the torsion angles that define its conformation relative to the rest of the molecule. d-nb.info

Similarly, the crystal structures of compounds containing sulfonate and sulfonamide groups are frequently reported, confirming the tetrahedral geometry around the sulfur atom and the characteristic S=O and S-O bond distances. openaccessjournals.comnih.gov For instance, the analysis of 2-chloroethyl(methylsulfonyl)methanesulfonate, a structural analog where the azide is replaced by chlorine, reveals the detailed packing of molecules through various intermolecular interactions. By studying these derivatives, researchers can gain a deep and accurate understanding of the steric and electronic properties conferred by the azidoethyl and methanesulfonate groups, which is crucial for designing and interpreting experiments in fields like medicinal chemistry and materials science.

Future Directions and Emerging Research Opportunities for 2 Azidoethyl Methanesulfonate

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The primary synthesis of 2-azidoethyl methanesulfonate (B1217627) involves the reaction of 2-azidoethanol (B47996) with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). mdpi.com This method is widely adopted due to its straightforward nature and efficiency. Research efforts are focused on optimizing this process for improved yields, purity, and sustainability. A modified literature procedure involves adding methanesulfonyl chloride to a solution of 2-azidoethan-1-ol and triethylamine in dichloromethane (B109758) at 0 °C, followed by stirring for 30 minutes, which has been reported to yield the product as a colorless oil. mdpi.com

Further advancements aim to streamline the synthesis and broaden its applicability. For instance, a one-pot, two-step alkylation/cyclization strategy has been developed for synthesizing related nitro-imidazopyrazinone scaffolds, highlighting a move towards more efficient synthetic routes. uq.edu.au The development of customizable transfer reagents offers a safer and more direct pathway to desired N-alkyl-azides, increasing their availability for various applications. uni-muenchen.de The use of sonochemical methods is also being explored as a simple, efficient, low-cost, and environmentally friendly approach for fabricating coordination polymers, a technique that could potentially be adapted for the synthesis of 2-azidoethyl methanesulfonate and its derivatives. semanticscholar.org

Table 1: Comparison of Synthetic Approaches for this compound and Related Azido (B1232118) Compounds

| Method | Key Features | Advantages | Challenges |

| Conventional Synthesis | Reaction of 2-azidoethanol with methanesulfonyl chloride. mdpi.com | Straightforward and widely used. | May require purification to remove byproducts. |

| Modified Literature Procedure | Controlled temperature (0 °C) and reaction time. mdpi.com | Potentially higher purity and yield. | Requires precise temperature control. |

| One-Pot Reactions | Multi-step synthesis in a single reaction vessel. uq.edu.au | Increased efficiency, reduced waste. | Optimization of reaction conditions can be complex. |

| Customizable Transfer Reagents | Use of versatile azidoethyl transfer reagents. uni-muenchen.de | Broader scope and uniform reaction protocols. | Availability and stability of transfer reagents. |

| Sonochemical Synthesis | Use of ultrasonic irradiation. semanticscholar.org | Environmentally friendly, rapid, and energy-efficient. | Scalability and specialized equipment requirements. |

Expanded Applications in Advanced Bioorthogonal Chemistry Platforms

This compound serves as a crucial building block in bioorthogonal chemistry, primarily due to the azide (B81097) group's ability to participate in "click" reactions. smolecule.com The azide functionality is abiotic, small, and does not react with native biological functionalities, making it an ideal bioorthogonal reporter. nih.gov The most prominent application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for creating stable bioconjugates. nih.gov

This chemistry has been utilized to link biomolecules such as proteins, antibodies, and drugs to other molecules or surfaces for various research purposes. smolecule.com For example, it has been instrumental in the synthesis of neoglycoconjugates, which are valuable in studying carbohydrate-protein interactions. nih.gov Researchers have also used this compound to synthesize unnatural amino acids like 4-(2-azidoethoxy)-l-phenylalanine (AePhe). nih.gov This modified amino acid can be site-specifically incorporated into proteins, serving as both an infrared reporter of local hydration and a click partner for bioorthogonal conjugation reactions. osti.gov

The flexible three-atom linker provided by the 2-azidoethyl group can increase the azide's availability for bioorthogonal reactions compared to more rigid linkers. nih.gov This has been demonstrated in the successful strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with proteins containing AePhe. nih.gov

Table 2: Applications of this compound in Bioorthogonal Chemistry

| Application Area | Specific Example | Significance |

| Bioconjugation | Linking biomolecules to surfaces or other molecules. smolecule.com | Development of targeted drug delivery systems and diagnostic tools. smolecule.com |

| Unnatural Amino Acid Synthesis | Synthesis of 4-(2-azidoethoxy)-l-phenylalanine (AePhe). nih.gov | Enables site-specific protein modification and study of protein structure and function. nih.govosti.gov |

| Glycoconjugate Synthesis | Practical synthesis of 2-azidoethyl α-glycosides. nih.gov | Creation of tools to study carbohydrate-mediated biological processes. nih.gov |

| Oligonucleotide Modification | Synthesis of 3'-azido-alkyl-oligonucleotides. researchgate.net | Allows for conjugation and circularization of oligonucleotides for various applications. researchgate.net |

Exploration of Novel Therapeutic and Diagnostic Modalities

The unique reactivity of this compound makes it a valuable tool in the development of new therapeutic and diagnostic agents. Its ability to introduce an azido group facilitates the synthesis of complex molecules with potential biological activity through click chemistry.

In the realm of therapeutics, this compound has been used in the synthesis of histone deacetylase (HDAC) inhibitors. nih.gov By incorporating a triazole ring via a CuAAC reaction with an azide intermediate derived from this compound, researchers have been able to probe the structure-activity relationship of these inhibitors. nih.gov Similarly, it has been employed in the synthesis of novel triazole-linked 2-trichloromethylquinazolines, which have been explored for their antiplasmodial activity against P. falciparum. journals.co.za The development of novel nitroimidazole and glycopeptide antibiotics targeting enteric pathogens also highlights the utility of such synthetic strategies. uq.edu.au

For diagnostic purposes, this compound is instrumental in creating probes for medical imaging. It has been used to synthesize precursors for 18F-labeled click agents for Positron Emission Tomography (PET) imaging. researchgate.net Furthermore, it is a component in the synthesis of MRI contrast agents designed for imaging cancer and hypoxia. nottingham.ac.uk The azide functionality allows for the conjugation of these imaging agents to targeting moieties, enabling the visualization of specific biological processes at the molecular level. researchgate.net

Innovations in Functional Materials and Polymer Science

This compound is increasingly being used in the synthesis of advanced functional materials and polymers. The introduction of the azide group allows for the post-polymerization modification of materials via click chemistry, enabling the creation of materials with tailored properties.

One significant application is in the synthesis of azide-terminated poly(ethylene glycol) (PEG) derivatives. mdpi.com These functionalized polymers are crucial in biomedical applications due to PEG's biocompatibility. The azide groups serve as handles for conjugating biomolecules or other functional units. The presence of two azide groups has been shown to reduce both the melting temperature and crystallinity of PEG, which can be a desirable feature for certain applications. mdpi.com

The compound is also used to create single-chain polymer nanoparticles (SCPNs) for catalysis. nih.gov Furthermore, the well-controlled polymerization of 2-azidoethyl methacrylate (B99206) (AzMA) has been achieved, and the resulting polymer can be functionalized via CuAAC with various alkynes. benicewiczgroup.com This allows for the synthesis of block copolymers and other complex polymer architectures.

In the field of energetic materials, this compound is used to synthesize azidoethyl derivatives of various heterocyclic scaffolds, such as nitropyrazoles. mdpi.com These compounds are investigated as potential melt-cast explosives, with the azidoalkyl groups influencing their melting points and energetic properties. mdpi.com

Q & A

Q. Advanced

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify azide (-N₃) and methanesulfonate (-SO₃CH₃) functional groups .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity and detect impurities .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF .

How does the reactivity of this compound compare to other methanesulfonate esters in nucleophilic substitution reactions?

Q. Advanced

- Leaving Group Efficiency: The methanesulfonate group (-OSO₂CH₃) is a superior leaving group compared to halides (e.g., Cl⁻), enabling faster substitution with nucleophiles like NaN₃ .

- Steric Effects: The azidoethyl chain introduces steric hindrance, slightly reducing reaction rates compared to smaller esters (e.g., ethyl methanesulfonate) .

What are the primary applications of this compound in biochemical research?

Q. Basic

- Click Chemistry: Acts as a precursor for introducing azide groups into biomolecules (e.g., proteins, nucleic acids) for bioorthogonal ligation .

- Mutagenicity Studies: Used to study alkylation-induced DNA damage in cell lines, analogous to ethyl methanesulfonate (EMS) .

What strategies can mitigate the formation of undesired byproducts during azide substitution reactions?

Q. Advanced

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance NaN₃ solubility and reduce hydrolysis .

- Stoichiometry: Employ a 10–20% molar excess of NaN₃ to drive the reaction to completion .

- Temperature Control: Avoid exceeding 60°C to prevent thermal decomposition of the azide product .

What are the recommended storage conditions to prevent degradation of this compound?

Q. Basic

- Temperature: Store at 2–8°C in airtight containers .

- Light Sensitivity: Protect from light using amber glassware .

- Shelf Life: Monitor stability via periodic HPLC analysis; discard if purity drops below 90% .

How can researchers address discrepancies in reported mutagenic potencies across different cell lines?

Q. Advanced

- Dose-Response Curves: Generate cell-specific IC₅₀ values using MTT assays .

- DNA Repair Analysis: Compare repair kinetics via comet assays or γH2AX foci quantification in resistant vs. sensitive cell lines .

What first-aid measures should be taken following dermal exposure to this compound?

Q. Basic

- Immediate Action: Rinse affected area with water for 15 minutes; remove contaminated clothing .

- Medical Consultation: Seek help if irritation persists; provide SDS to healthcare providers .

What methodologies enable the detection of trace degradation products in aged samples?

Q. Advanced

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile degradation byproducts (e.g., methanesulfonic acid) .

- Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH) to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.